molecular formula C20H16N2O2 B290333 2-benzoyl-N-(4-pyridinylmethyl)benzamide

2-benzoyl-N-(4-pyridinylmethyl)benzamide

Cat. No.: B290333
M. Wt: 316.4 g/mol
InChI Key: MBIFRYKSOCASPL-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(4-pyridinylmethyl)benzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzene ring and a 4-pyridinylmethyl substituent on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzoyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H16N2O2/c23-19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)20(24)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,24)

InChI Key

MBIFRYKSOCASPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Structural Variations in N-Substituents

The N-substituent of benzamide derivatives significantly influences their biological activity. Below is a comparison of key analogs:

Compound Name N-Substituent Molecular Formula Key Features
2-Benzoyl-N-(4-pyridinylmethyl)benzamide 4-Pyridinylmethyl C19H21NO2 Polar pyridine ring for H-bonding
2-Benzoyl-N-(1-methylbutyl)benzamide 1-Methylbutyl C19H21NO2 Aliphatic chain for lipophilicity
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Sulfamoyl-thiadiazole C24H20N4O4S2 Sulfamoyl group for enhanced binding

Key Observations :

  • Polar vs. Lipophilic Substitutents : The 4-pyridinylmethyl group in the target compound enhances water solubility compared to the aliphatic 1-methylbutyl group in its analog (CAS 923556-41-6) .
Glucokinase (GK) Activation

Benzamides with 3,5-disubstituted phenyl groups (e.g., compound 5b in ) exhibit H-bond interactions with Arg63 in the GK protein (distances: 2.8–3.4 Å).

PCAF HAT Inhibition

Benzamide analogs with long 2-acylamino chains (e.g., compound 17 in ) show >70% inhibition of PCAF HAT. The target compound lacks this acyl chain, suggesting lower inhibitory activity in this context .

Hyaluronidase Inhibition

N-Benzyl-substituted benzamides at position 2 () exhibit strong hyaluronidase inhibition. The target’s pyridinylmethyl group mimics benzyl’s lipophilicity but introduces polar interactions, which may balance activity .

Receptor Targeting and Pharmacological Potential

P2X7 Receptor Antagonism

Pfizer’s benzamide-based P2X7 antagonists (e.g., US20070142329A1) share structural similarities with BzATP. The target compound’s benzoyl group may mimic BzATP’s adenine interactions, but its pyridinylmethyl substituent could alter receptor binding kinetics .

Antioxidant Activity

Benzamides with phenolic hydroxyl or methoxy groups (e.g., compound A8 in ) show >85% antioxidant activity. The target compound lacks these groups, suggesting lower efficacy unless the pyridine ring contributes via alternative mechanisms .

Tables of Comparative Data

Table 1: Enzymatic Activity Comparison

Compound Target Enzyme Inhibition/Activation Key Structural Feature
Target Compound Glucokinase Moderate Activation Pyridinylmethyl substituent
CAS 314282-87-6 GK High Activation Sulfamoyl-thiadiazole
Compound 17 () PCAF HAT 79% Inhibition 2-Tetradecanoylamino chain

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 2.1 0.15 1
2-Benzoyl-N-(1-methylbutyl)benzamide 3.8 0.02 0
CAS 314282-87-6 1.5 0.08 4

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